molecular formula C20H35AuO9PS B10761444 Ridaura

Ridaura

Cat. No.: B10761444
M. Wt: 679.5 g/mol
InChI Key: IRPYFWIZKIOHQN-XTZHGVARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ridaura, with the generic name Auranofin, is a pioneering gold(I)-based complex historically used as an oral antiarthritic agent. In modern research, it has gained significant interest for its potent anti-inflammatory, anti-arthritic, and antimicrobial properties. Its primary mechanism of action is attributed to the inhibition of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of cytokines like TNF-α and IL-6. Furthermore, as a potent inhibitor of thioredoxin reductase (TrxR), this compound induces oxidative stress and apoptosis in certain cancer cells, positioning it as a valuable compound in oncology research for investigating novel chemotherapeutic pathways. Recent studies have also highlighted its promising antimicrobial activity, particularly against Gram-positive bacteria, parasites, and the malaria parasite Plasmodium falciparum. Researchers utilize this compound as a critical chemical probe to elucidate the pathophysiology of autoimmune diseases, explore mechanisms of drug resistance, and develop new therapeutic strategies for a range of inflammatory, infectious, and neoplastic conditions.

Properties

Molecular Formula

C20H35AuO9PS

Molecular Weight

679.5 g/mol

IUPAC Name

gold;(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphanium

InChI

InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/t10-,11-,12+,13-,14+;;/m1../s1

InChI Key

IRPYFWIZKIOHQN-XTZHGVARSA-N

Isomeric SMILES

CC[PH+](CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au]

Canonical SMILES

CC[PH+](CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au]

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The synthesis of auranofin proceeds via a ligand substitution reaction, wherein gold(I) chloride (Et₃PAuCl) reacts with peracetylated thio glucose in a biphasic solvent system. The reaction mechanism involves the displacement of the chloride ligand by the thiolate group of the sugar derivative, facilitated by a mild base such as potassium carbonate (K₂CO₃). The overall reaction can be summarized as:

Et3PAuCl+Peracetylated thio glucoseK2CO3, DCM/H2OAuranofin+KCl\text{Et}3\text{PAuCl} + \text{Peracetylated thio glucose} \xrightarrow{\text{K}2\text{CO}3,\ \text{DCM/H}2\text{O}} \text{Auranofin} + \text{KCl}

This step is critical for ensuring the formation of the gold-sulfur bond, which is essential for the compound’s stability and pharmacological activity.

Stepwise Synthetic Procedure

  • Preparation of Peracetylated Thio Glucose :
    Thio glucose is acetylated using acetic anhydride in the presence of a catalyst, yielding the peracetylated derivative. This step protects reactive hydroxyl groups, ensuring selectivity during the subsequent gold coordination.

  • Ligand Exchange Reaction :
    Peracetylated thio glucose is combined with Et₃PAuCl in a dichloromethane (DCM)-water biphasic system. The addition of K₂CO₃ deprotonates the thiol group, enabling it to displace chloride from the gold complex. The reaction is typically conducted at room temperature for 1–1.5 hours, achieving yields exceeding 80%.

  • Work-Up and Isolation :
    The organic layer (DCM) is separated, washed with water, and dried over anhydrous sodium sulfate. Evaporation under reduced pressure yields crude auranofin, which is further purified via recrystallization or column chromatography.

Optimization of Reaction Conditions

Solvent and Base Selection

The biphasic DCM-water system is optimal for this reaction, as it enhances interfacial contact between the hydrophilic gold complex and the lipophilic thio glucose derivative. Alternative solvents such as tetrahydrofuran (THF) or ethanol reduce yields due to poor phase separation. Potassium carbonate is preferred over stronger bases (e.g., NaOH) to minimize hydrolysis of the acetyl groups.

Purification and Characterization

Crude auranofin is purified via silica gel chromatography using a gradient of ethyl acetate and hexane, followed by recrystallization from ethanol. Key characterization data include:

Parameter Value Method Source
Melting Point110–112°CDifferential Scanning Calorimetry
Solubility in DMSO50 mg/mL (73.48 mM)UV-Vis Spectroscopy
Purity>98%HPLC

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure, with characteristic signals for the acetyl groups (δ 2.0–2.1 ppm in ¹H NMR) and gold-phosphine coupling.

Retrosynthetic Analysis and Route Planning

Retrosynthetic algorithms decompose auranofin into its precursors: triethylphosphine gold chloride and peracetylated thio glucose. Computational models trained on patent reaction datasets (e.g., USPTO) identify viable synthetic routes, prioritizing steps with high atom economy and commercial availability of reagents. This approach has validated the established laboratory method, underscoring its efficiency and scalability.

Scale-Up Considerations and Industrial Production

Industrial synthesis of auranofin employs continuous flow reactors to enhance mixing and heat transfer in the biphasic system. Key challenges include:

  • Gold Recovery : Unreacted Et₃PAuCl is recovered via ion-exchange resins to reduce costs.

  • Waste Management : Aqueous waste streams are treated to remove gold residues, complying with environmental regulations .

Chemical Reactions Analysis

Scientific Research Applications

Rheumatoid Arthritis Management

Indications and Mechanism of Action

Ridaura is specifically indicated for adults with active classical or definite rheumatoid arthritis who have not responded adequately to nonsteroidal anti-inflammatory drugs (NSAIDs). Unlike NSAIDs, this compound does not provide immediate relief; its therapeutic effects typically manifest after three to six months of treatment . The exact mechanism of action remains unclear, but it is believed to modify disease activity by affecting synovitis and associated symptoms without inducing remission .

Clinical Efficacy

Clinical trials have demonstrated that this compound can improve various clinical parameters in rheumatoid arthritis patients. For instance, a study comparing this compound with injectable gold showed that while this compound had fewer dropouts due to adverse reactions, injectable gold had fewer dropouts for inadequate therapeutic effects .

Adverse Reactions

Patients treated with this compound may experience gastrointestinal issues such as diarrhea (47%) and abdominal pain (14%), as well as dermatological reactions like rash (24%) and pruritus (17%) . Monitoring for these adverse effects is crucial during treatment.

Potential Oncological Applications

Recent research has indicated that auranofin may have anticancer properties due to its ability to inhibit thioredoxin reductase, an enzyme involved in cellular redox balance and tumor progression. By inhibiting this enzyme, auranofin can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

  • Inhibition of Tumor Growth : Studies have shown that auranofin can enhance the production of reactive oxygen species in tumor cells, which may contribute to its anticancer effects. This suggests a potential role for auranofin in treating certain malignancies .
  • Combination Therapies : Auranofin has been investigated in combination with other chemotherapeutic agents to assess synergistic effects against various cancer types. Early findings indicate promise in enhancing the efficacy of established cancer treatments .

Other Therapeutic Areas

Emerging studies suggest that auranofin may also have applications in treating conditions beyond rheumatoid arthritis and cancer:

  • Antimicrobial Properties : Research has explored the use of auranofin against parasitic infections such as Entamoeba histolytica and Giardia intestinalis, indicating its potential as an antimicrobial agent .
  • Cardiovascular Health : Preliminary investigations into the effects of auranofin on cardiovascular health suggest that it may influence inflammatory pathways relevant to heart disease .

Data Summary

Application AreaIndication/UseKey Findings/Outcomes
Rheumatoid ArthritisManagement of active classical rheumatoid arthritisImprovement in synovitis; adverse reactions monitored
OncologyPotential anticancer agentInhibits thioredoxin reductase; induces apoptosis in tumors
AntimicrobialTreatment for parasitic infectionsEffective against Entamoeba histolytica and Giardia
Cardiovascular HealthInfluence on inflammatory pathwaysPreliminary positive outcomes reported

Comparison with Similar Compounds

Research and Development Trends

  • Next-Generation Gold Agents : Recent studies focus on gold complexes with improved stability and reduced toxicity, such as Au(I)-N-heterocyclic carbenes , which avoid TXNRD1 inhibition but target mitochondrial pathways .

Q & A

Basic Research Questions

Q. What in vitro assays are methodologically optimal for assessing Ridaura’s cytotoxicity and mechanisms in cancer research?

  • Methodological Answer : Use standardized assays like MTT or CellTiter-Glo® for viability, complemented by flow cytometry to quantify apoptosis (Annexin V/PI staining) and reactive oxygen species (ROS) detection via DCFH-DA probes. Include positive controls (e.g., staurosporine for apoptosis) and validate results across multiple cell lines to account for heterogeneity. Enzyme inhibition assays (e.g., thioredoxin reductase activity via DTNB) can isolate target-specific effects .

Q. How should pharmacokinetic (PK) parameters be prioritized in preclinical this compound bioavailability studies?

  • Answer : Focus on AUC (area under the curve), C~max~ (peak concentration), and t~1/2~ (half-life) using HPLC-MS for plasma quantification. Apply compartmental modeling (e.g., non-linear mixed-effects) to account for inter-individual variability. Parallel tissue distribution studies (via ICP-MS for gold detection) are critical for correlating PK with efficacy/toxicity .
ParameterMethodRelevance to this compound Studies
AUCHPLC-MSTotal drug exposure
C~max~ICP-MSToxicity risk assessment
Tissue uptakeAutoradiography/ICP-MSTarget organ specificity

Q. What experimental designs minimize confounding variables in longitudinal studies of this compound’s antirheumatic effects?

  • Answer : Apply the PICOT framework:

  • Population : Rheumatoid arthritis (RA) patients with similar disease activity scores (DAS28).
  • Intervention : Fixed-dose this compound (e.g., 6 mg/day).
  • Comparison : Placebo or standard DMARDs (e.g., methotrexate).
  • Outcome : Change in joint swelling/CRP levels.
  • Time : 12–24 weeks. Use stratified randomization and blinded outcome assessors to reduce bias .

Advanced Research Questions

Q. How can CRISPR-Cas9 screens identify synergistic targets to overcome this compound resistance in cancer cells?

  • Methodological Answer : Conduct genome-wide knockout screens in this compound-resistant cell lines. Validate hits via siRNA silencing and dose-response curves (e.g., SynergyFinder analysis). Prioritize genes involved in gold ion transport (e.g., CTR1) or redox homeostasis (e.g., NRF2). Integrate RNA-seq to map pathway dysregulation .

Q. What multi-omics strategies resolve contradictory data on this compound’s antimicrobial efficacy across bacterial strains?

  • Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify strain-specific resistance mechanisms. For example, Staphylococcus aureus may upregulate efflux pumps (visible via proteomics), while E. coli alters glutathione metabolism (metabolomics). Use machine learning (e.g., Random Forest) to integrate omics layers and predict susceptibility .

Q. Which statistical approaches address variability in this compound’s clinical efficacy across heterogeneous cohorts?

  • Answer : Employ multivariate regression to adjust for covariates (e.g., age, comorbidities). Subgroup analysis (e.g., patients with high baseline TNF-α) can identify responders. For meta-analyses, use random-effects models to account for inter-study heterogeneity and assess publication bias via funnel plots .

Methodological Considerations for Data Contradictions

Q. How can researchers differentiate this compound’s primary mechanism from off-target effects in cellular models?

  • Answer : Use orthogonal assays:

Chemical proteomics : Activity-based protein profiling (ABPP) to map direct targets.

Genetic knockouts : CRISPR-Cas9 targeting thioredoxin reductase (TrxR) to isolate its role.

Inhibitor controls : Co-treatment with gold chelators (e.g., dimercaprol) to confirm gold-dependent effects .

Tables for Experimental Design

Table 1 : Comparison of In Vitro vs. In Vivo Models for this compound Studies

AspectIn Vitro (Cell Lines)In Vivo (Rodent Models)
Throughput High (96-well plates)Low (requires ethical approval)
Relevance Mechanistic insightsPK/toxicity and systemic effects
Key Assays MTT, flow cytometry, enzyme assaysHistopathology, ICP-MS tissue analysis

Table 2 : Frameworks for Advanced this compound Research Questions

FrameworkApplication Example
PICOT Comparing this compound + immunotherapy vs. monotherapy in ovarian cancer
FINER Feasibility of real-time gold tracking in vivo via nanoscale sensors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.